molecular formula C24H23N3O4 B13369118 Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13369118
M. Wt: 417.5 g/mol
InChI Key: JQCZYLPBIRIIEO-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoate ester, an imidazo[1,2-a]pyridine ring, and a hydroxy-methoxyphenyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the hydroxy-methoxyphenyl group and the benzoate ester. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: Shares the hydroxy-methoxyphenyl group but lacks the imidazo[1,2-a]pyridine ring.

    Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Similar structure but with different ester and aromatic ring configurations.

Uniqueness

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its combination of the imidazo[1,2-a]pyridine ring and the hydroxy-methoxyphenyl group, which imparts distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 3-[[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C24H23N3O4/c1-4-31-24(29)17-6-5-7-18(12-17)25-23-22(16-9-10-19(28)20(13-16)30-3)26-21-11-8-15(2)14-27(21)23/h5-14,25,28H,4H2,1-3H3

InChI Key

JQCZYLPBIRIIEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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